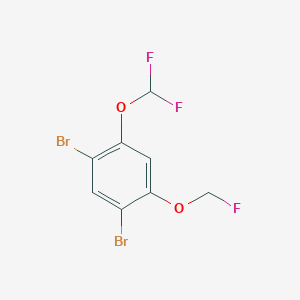
1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene is a chemical compound with the molecular formula C8H5Br2F3O2 and a molecular weight of 349.93 g/mol This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure conditions. For example, the starting material can be a difluoromethoxybenzene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The fluoromethoxy group can be introduced using a fluorinating agent like silver fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle halogenated compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is valuable in the study of halogenated aromatic compounds and their reactivity.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique halogenation pattern.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene involves its interaction with molecular targets through its halogen and methoxy groups. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methoxy groups can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological targets. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of methoxy groups.
1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene: Similar but with a fluorine atom instead of a fluoromethoxy group.
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene: Similar but with a trifluoromethylthio group instead of a fluoromethoxy group.
Uniqueness
1,5-Dibromo-2-difluoromethoxy-4-(fluoromethoxy)benzene is unique due to its specific combination of bromine, fluorine, and methoxy groups. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H5Br2F3O2 |
|---|---|
Molecular Weight |
349.93 g/mol |
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-4-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Br2F3O2/c9-4-1-5(10)7(15-8(12)13)2-6(4)14-3-11/h1-2,8H,3H2 |
InChI Key |
AUYVRIIGMQPNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Br)Br)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















